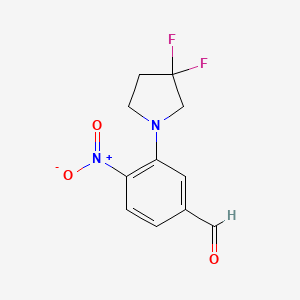

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde

Description

Properties

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)10-5-8(6-16)1-2-9(10)15(17)18/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCBMQRVAJAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of the Nitrobenzaldehyde Moiety: The final step involves the attachment of the nitrobenzaldehyde group to the pyrrolidine ring. This can be accomplished through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Knoevenagel Condensation

The aldehyde group in 3-(3,3-difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde is highly electrophilic due to the electron-withdrawing nitro group (para) and the inductive effects of fluorine atoms in the pyrrolidine ring. This facilitates condensation with active methylene compounds (e.g., malonates) to form α,β-unsaturated products.

Example Reaction :

-

Reactant : Ethyl cyanoacetate

-

Conditions : EtOH, catalytic piperidine, reflux

-

Product : (E)-3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzylidene cyanoacetate

-

Mechanism : Base-mediated deprotonation of the methylene compound, nucleophilic attack on the aldehyde, and dehydration .

Schiff Base Formation

The aldehyde reacts with primary amines to form imines. The nitro group stabilizes the intermediate via resonance, while the difluoropyrrolidine may influence solubility and steric accessibility.

Example Reaction :

-

Reactant : Aniline

-

Conditions : Ethanol, RT

-

Product : N-(3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzylidene)aniline

-

Key Factor : The reaction proceeds via nucleophilic addition of the amine to the aldehyde, followed by dehydration .

Nucleophilic Aromatic Substitution (NAS)

Example Reaction :

-

Reactant : Sodium methoxide

-

Conditions : DMF, 80°C

-

Product : Methoxy substitution at position 2 or 6 (minor pathway due to steric effects)

-

Note : The nitro group is typically resistant to direct substitution unless under extreme conditions .

Reduction Pathways

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or metal-based reagents. The aldehyde may also reduce to a hydroxymethyl group if conditions are not controlled.

Example Reaction :

-

Reactant : H₂, Pd/C

-

Conditions : Ethanol, 50°C

-

Product : 3-(3,3-Difluoropyrrolidin-1-yl)-4-aminobenzaldehyde

-

Challenge : Competing reduction of the aldehyde requires careful optimization .

Cyclization Reactions

The aldehyde and pyrrolidine groups may participate in intramolecular cyclization.

Example Reaction :

-

Reactant : Thiourea

-

Conditions : HCl, reflux

-

Product : Thiazolidinone-fused pyrrolidine derivative

-

Mechanism : Aldehyde reacts with thiourea to form a thiazolidinone ring, leveraging the nucleophilicity of sulfur .

Comparative Reactivity Table

Mechanistic Insights

-

Electronic Effects : The nitro group (para) strongly withdraws electrons via resonance, activating the aldehyde for nucleophilic attacks. The 3,3-difluoropyrrolidine exerts an inductive electron-withdrawing effect but may donate electrons through its nitrogen lone pair, creating a nuanced electronic profile .

-

Steric Effects : The pyrrolidine ring introduces steric hindrance at position 3, reducing reactivity toward bulky reagents or electrophiles at adjacent positions .

Scientific Research Applications

Medicinal Chemistry

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde has shown potential in the development of pharmaceutical agents. Its ability to act as a building block in the synthesis of various bioactive molecules makes it valuable in drug discovery.

- Case Study : Research indicates that derivatives of this compound can exhibit significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The incorporation of the difluoropyrrolidine moiety enhances the compound's lipophilicity, improving cellular uptake and bioavailability.

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be utilized to create complex molecular architectures through various reactions such as nucleophilic addition and condensation reactions.

- Reaction Example : The aldehyde functional group allows for easy formation of imines and other derivatives, which can be further modified to yield compounds with desired pharmacological properties.

Material Science

In material science, 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde can be employed in the synthesis of functionalized polymers and nanomaterials. Its reactive sites enable it to participate in polymerization processes.

- Application Insight : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.

Recent studies have highlighted the compound's effectiveness in various applications:

- Anticancer Activity : Compounds derived from 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde demonstrated selective cytotoxicity against multiple cancer cell lines.

- Synthesis of Novel Derivatives : Researchers have successfully synthesized several derivatives that exhibit enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity. The compound may inhibit enzymes or modulate signaling pathways, depending on its specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Key Observations :

Biological Activity

3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde is a novel compound characterized by a unique structural arrangement that includes a pyrrolidine ring with two fluorine atoms and a nitro group attached to a benzaldehyde moiety. This compound has garnered interest due to its potential biological activities, which stem from its distinctive chemical properties.

Chemical Structure and Properties

- Molecular Formula : C11H10F2N2O3

- Molecular Weight : 256.21 g/mol

- CAS Number : 1774900-29-6

The presence of the 3,3-difluoropyrrolidin-1-yl group enhances lipophilicity and metabolic stability, while the nitro group serves as an electron-withdrawing substituent, influencing the reactivity of the compound. This combination may lead to significant interactions with biological targets.

Antimicrobial Studies

A comparative analysis of similar compounds has indicated that derivatives with nitro and pyrrolidine moieties show significant activity against various bacterial strains. For instance, compounds structurally related to 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Nitrobenzaldehyde | Contains only a nitro group | Antimicrobial properties |

| 2-(Pyrrolidin-1-yl)-4-nitrobenzaldehyde | Lacks fluorine substitution | Potentially less potent than target compound |

| 2-(3-Fluoropyrrolidin-1-yl)-4-nitrobenzaldehyde | One fluorine atom | Similar biological profile |

Cytotoxicity Assessment

Research on related compounds indicates that the presence of fluorinated groups can enhance cytotoxic effects in cancer cell lines. For example, studies involving fluorinated pyrrolidine derivatives have shown promising results in inhibiting tumor growth in vitro.

The exact mechanisms through which 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

- Interference with DNA/RNA synthesis : Nitro groups are known to form reactive intermediates that can interact with nucleic acids.

- Inhibition of protein synthesis : The compound may disrupt ribosomal function or affect tRNA binding due to its aldehyde functionality.

Q & A

Q. Basic Methodology :

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (e.g., ORTEP diagrams) resolves substituent positions and hydrogen bonding (e.g., C–H···O interactions) .

- Purity analysis : Combustion analysis or HPLC with UV detection (λ = 254–300 nm for nitroaromatics) .

What advanced strategies address contradictory reactivity data in reactions involving this compound?

Advanced Analysis :

Contradictions in catalytic or synthetic yields often arise from:

- Medium effects : Homogeneous media (e.g., DMF/H₂O) enhance Baylis-Hillman reaction rates (86–92% yield) compared to heterogeneous systems (56–59%) due to improved substrate diffusion .

- Substituent electronic effects : The nitro group’s electron-withdrawing nature accelerates nucleophilic attacks but may deactivate electrophilic sites. Compare reactivity with 4-methoxybenzaldehyde (lower activity) to isolate electronic contributions .

- Temperature/pH sensitivity : Enzymatic synthesis of related aldehydes shows optimal activity at pH 8.0 and 45°C, with deviations reducing conversion rates by >50% .

How does the 3,3-difluoropyrrolidine moiety influence the compound’s applications in catalysis or supramolecular chemistry?

Q. Advanced Research Insight :

- Catalysis : The difluoropyrrolidine group enhances Lewis acidity, facilitating activation of carbonyl groups in asymmetric catalysis. For example, nitrobenzaldehyde derivatives are used in CO₂ fixation via Zn-MOFs, where electron-deficient aldehydes (e.g., 4-nitro) show 100% conversion vs. electron-rich analogs (e.g., 4-methoxy, 0%) .

- Supramolecular interactions : Fluorine atoms participate in weak C–F···H or C–F···π interactions, influencing crystal packing and porosity in MOFs .

What analytical methods resolve discrepancies in quantifying reaction yields for derivatives of this compound?

Q. Methodological Guidance :

- Internal standards : Use 4-nitrobenzaldehyde as an internal standard in ¹H NMR for yield quantification (0.5 equiv. added pre-analysis) .

- Calibration curves : Construct UV-Vis or GC-MS curves using purified reference samples .

- Error mitigation : Replicate experiments under inert atmospheres (N₂/Ar) to prevent nitro group reduction .

How can computational modeling complement experimental studies of this compound’s reactivity?

Q. Advanced Integration :

- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the aldehyde vs. nitro group) by modeling transition states and activation energies .

- Molecular docking : Simulate interactions with enzymes (e.g., L-threonine aldolase) to optimize biocatalytic synthesis .

- Solvent effects : Use COSMO-RS to screen solvents for improved solubility or reaction efficiency .

What are the environmental and safety considerations for handling this compound?

Q. Basic Safety Protocol :

- Toxicity : Nitroaromatics and fluorinated amines may be mutagenic. Use PPE (gloves, goggles) and fume hoods .

- Waste disposal : Neutralize acidic/basic residues before incineration or chemical degradation .

- Spill management : Absorb with vermiculite and treat with oxidizing agents (e.g., KMnO₄/H₂SO₄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.